

# physical and chemical characteristics of synthetic dihydrochalcones

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## Compound of Interest

Compound Name: Dihydrochalcone

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Synthetic Dihydrochalcones

## Introduction

**Dihydrochalcones** (DHCs) are a class of flavonoids characterized by a 1,3-diphenylpropan-1-one backbone. Unlike their chalcone precursors, they lack the  $\alpha,\beta$ -unsaturated double bond, a structural change that significantly alters their physical and chemical properties.<sup>[1]</sup> While found in nature, particularly in apples and other plants, synthetic routes allow for the creation of a diverse range of derivatives with tailored functionalities.<sup>[2][3]</sup> These compounds have garnered substantial interest in the fields of food science and drug development due to their potent biological activities, including intense sweetness, antioxidant, anti-inflammatory, and anticancer effects.<sup>[4][5][6]</sup>

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of synthetic **dihydrochalcones**, intended for researchers, scientists, and drug development professionals. It details quantitative data, experimental methodologies, and the key signaling pathways influenced by these compounds.

## Physical Characteristics

The physical properties of **dihydrochalcones** are crucial for their application, influencing their solubility, stability, and formulation. Key characteristics are summarized below.

## General Properties

Synthetic **dihydrochalcones** are typically white, off-white, or pale yellow crystalline solids or powders at room temperature.[1][4] Their physical state and appearance are dependent on the specific pattern of substitution on their two aromatic rings.

## Solubility

A significant challenge in the application of many **dihydrochalcones** is their low solubility in aqueous systems.[2][6] This property is highly dependent on the molecular structure, temperature, and the solvent system used. For instance, Neohesperidin **dihydrochalcone** (NHDC) is noted for its insolubility in water.[7] The solubility of Naringin **dihydrochalcone** increases with rising temperature and is significantly influenced by the mole fraction of alcohols in mixed solvent systems (e.g., methanol/water, ethanol/water).[8] The poor water solubility often necessitates the use of organic solvents or the development of specific formulations to enhance bioavailability.[6][9]

## Melting Point

The melting point of **dihydrochalcones** varies widely based on their molecular weight, symmetry, and the nature of their substituents. The presence of hydroxyl groups and glycosidic moieties significantly impacts intermolecular forces and, consequently, the melting point.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Appearance	Reference(s)
Dihydrochalcone	C <sub>15</sub> H <sub>14</sub> O	210.27	72 - 75	White Solid	[1][10]
Phloretin	C <sub>15</sub> H <sub>14</sub> O <sub>5</sub>	274.20	-	Off-white powder	[4]
Phloridzin	C <sub>21</sub> H <sub>24</sub> O <sub>10</sub>	436.40	-	Off-white powder	[4]
Trilobatin	C <sub>21</sub> H <sub>24</sub> O <sub>10</sub>	436.40	-	Pale yellow powder	[4]
Naringin Dihydrochalcone	C <sub>27</sub> H <sub>34</sub> O <sub>14</sub>	582.60	-	Off-white powder	[4]
Neohesperidin Dihydrochalcone	C <sub>28</sub> H <sub>36</sub> O <sub>15</sub>	612.20	156 - 158	Off-white powder	[4][7]

## Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and characterization of synthetic **dihydrochalcones**.

- UV-Vis Spectroscopy: **Dihydrochalcones** typically exhibit maximum absorption ( $\lambda_{\text{max}}$ ) in the UV region around 280 nm.[3] This is distinct from their chalcone precursors, which show a strong absorption band at higher wavelengths (around 365 nm) due to the extended conjugation of the  $\alpha,\beta$ -unsaturated ketone system.[11] The reduction of the double bond removes this conjugation, causing a hypsochromic (blue) shift.[1]
- Infrared (IR) Spectroscopy: Key IR absorption bands for **dihydrochalcones** include a strong carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680  $\text{cm}^{-1}$ , and

broad O-H stretching bands for hydroxylated derivatives. C-O stretching vibrations are observed between 1000 and 1300  $\text{cm}^{-1}$ .[\[12\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is critical for confirming the structure. The most telling signals are those of the saturated three-carbon bridge ( $-\text{CH}_2-\text{CH}_2-$ ), which typically appear as two triplets in the aliphatic region (around 2.8-3.3 ppm). This contrasts sharply with the vinylic protons of chalcones, which appear in the olefinic region (around 7.5-8.0 ppm).  $^{13}\text{C}$  NMR is used to confirm the carbon skeleton.[\[3\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns, which aids in structural confirmation. Techniques like UPLC-ESI-Q-TOF-MS/MS have been used to analyze reaction products of **dihydrochalcones**.[\[4\]](#)[\[14\]](#)[\[15\]](#)

## Chemical Characteristics and Structure-Activity Relationships

The biological activity of **dihydrochalcones** is intimately linked to their chemical structure. Key areas of activity include antioxidant potential and sweet taste modulation.

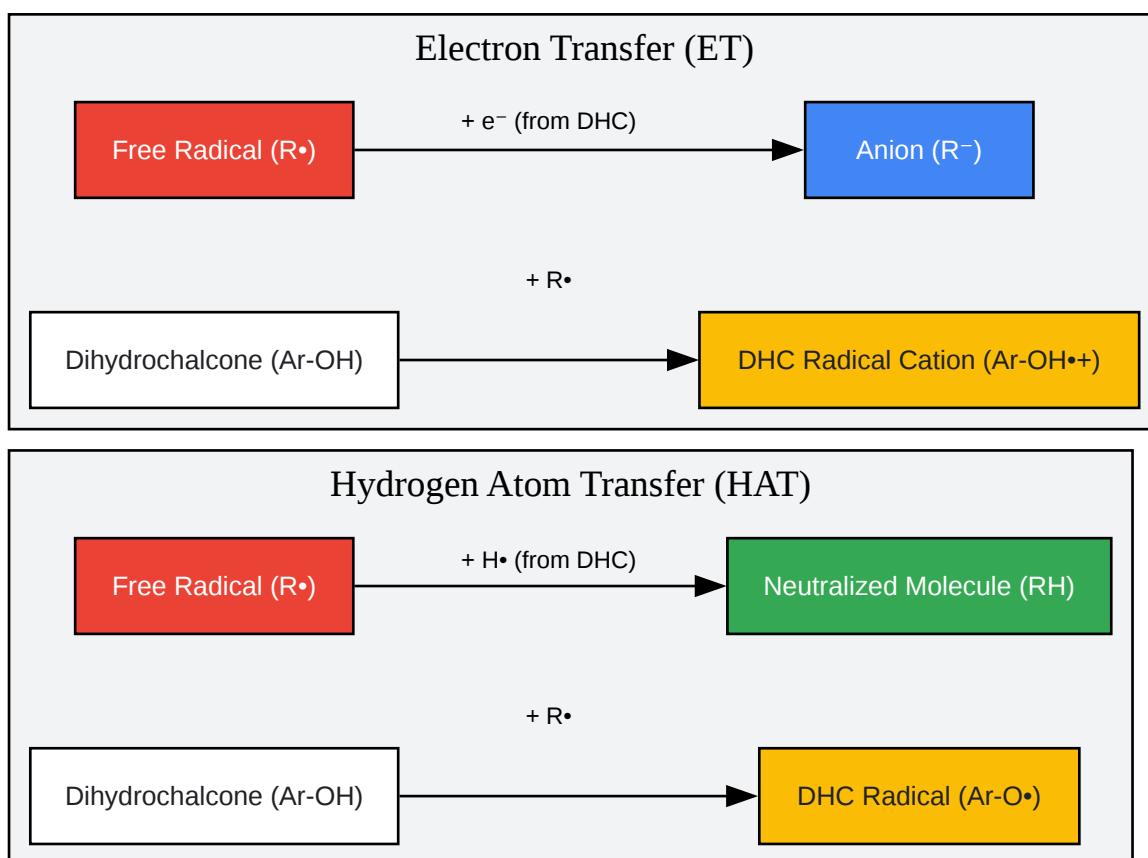
### Antioxidant Activity

**Dihydrochalcones** are potent antioxidants, primarily acting through Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms to neutralize free radicals.[\[4\]](#)[\[14\]](#)[\[15\]](#)

- Structure-Activity Relationship (SAR):
  - Hydroxylation: The number and position of hydroxyl ( $-\text{OH}$ ) groups on the aromatic rings are critical. A 2',6'-dihydroxy arrangement on the A-ring generally confers greater antioxidant activity than a 2',4'-dihydroxy pattern, due to resonance stabilization with the adjacent keto group.[\[4\]](#)[\[14\]](#) The presence of an o-dihydroxyl (catechol) group in the B-ring also enhances activity.[\[2\]](#)
  - Glycosylation: The addition of sugar moieties (glycosylation) generally reduces antioxidant potential. This is attributed to a decrease in the number of available phenolic hydroxyl groups and potential steric hindrance that impedes radical adduct formation.[\[4\]](#)[\[14\]](#)[\[15\]](#)

- Methoxylation: Methoxylation at the ortho-OH position can enhance ET and HAT potential, possibly through p- $\pi$  conjugation.[4][14]

The relative antioxidant activity, as determined by assays like FRAP, DPPH, and ABTS, often follows the order: Phloretin > Trilobatin > Phloridzin.[4][14][15]



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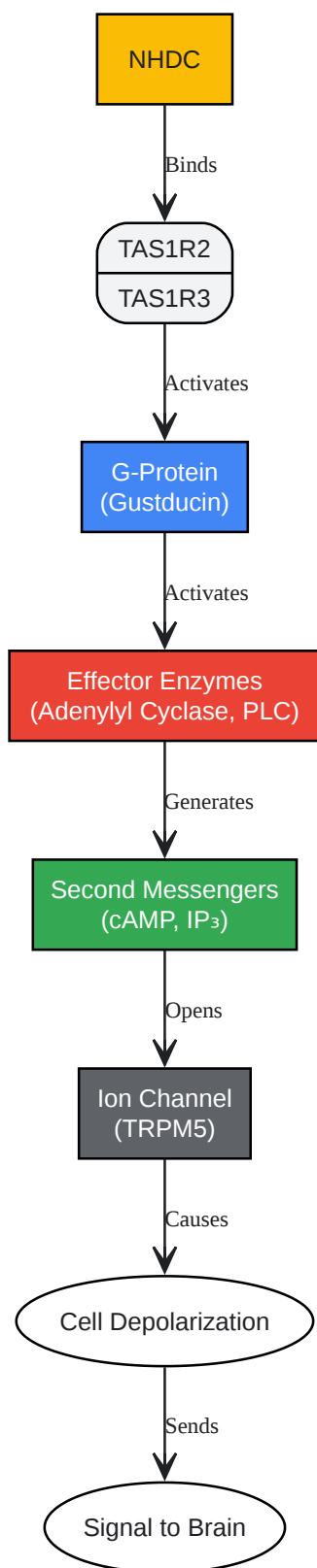
**Caption:** Antioxidant mechanisms of **dihydrochalcones** (HAT and ET).

## Sweet Taste Modulation

Certain **dihydrochalcones**, most notably Neohesperidin **Dihydrochalcone** (NHDC), are high-intensity artificial sweeteners.[5]

- Mechanism of Action: NHDC activates the human sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: TAS1R2 and TAS1R3. Specifically, NHDC binds to a pocket within the transmembrane domain of the TAS1R3 subunit.[16][17] This binding

event triggers a conformational change, activating an associated G-protein (gustducin), which initiates a downstream signaling cascade involving adenylyl cyclase and phospholipase C. This ultimately leads to cell depolarization and the transmission of a "sweet" signal to the brain.[18] The binding site for NHDC partially overlaps with that of other sweeteners like cyclamate and the sweet taste inhibitor lactisole.[19][16]



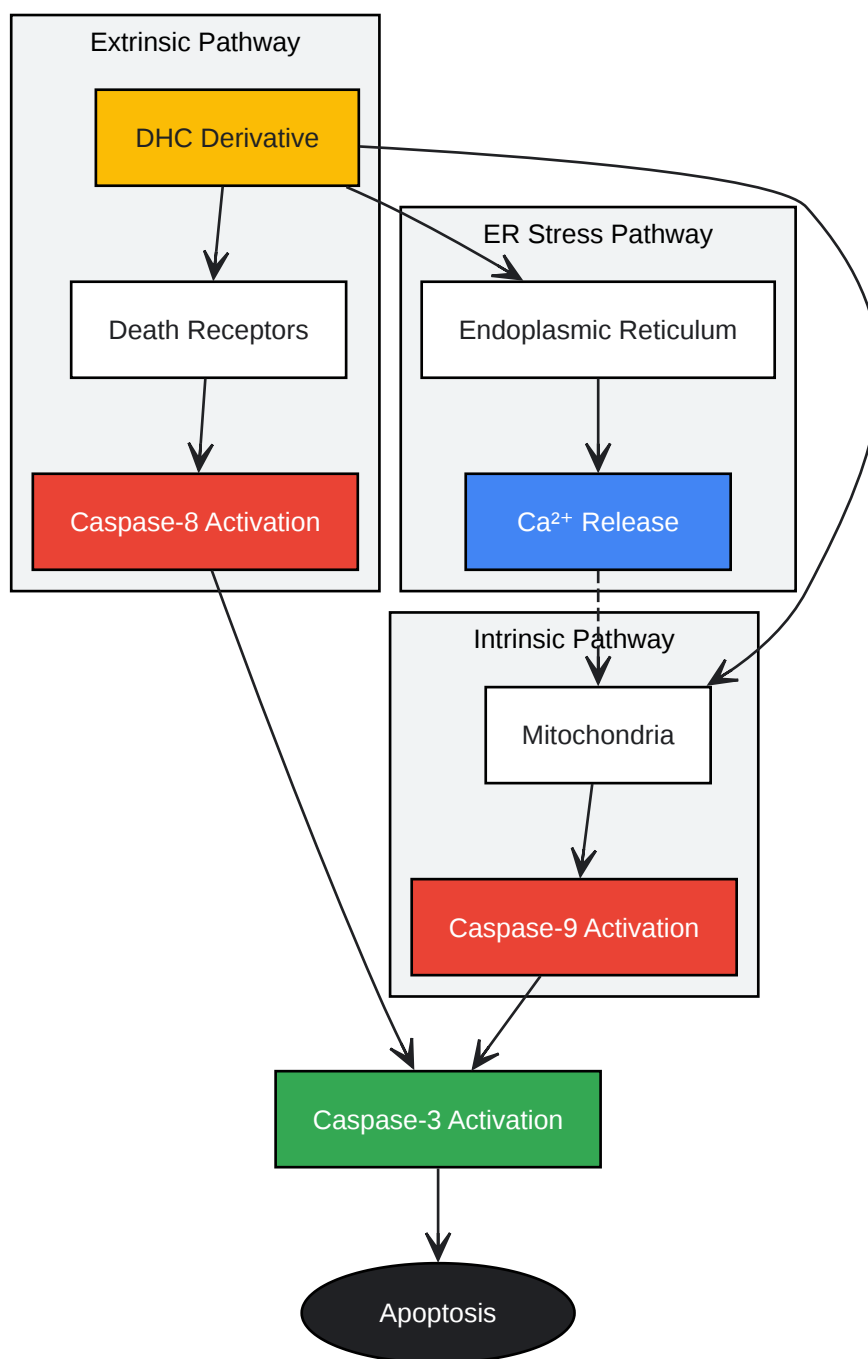
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**Caption:** Simplified signaling pathway for NHDC-induced sweet taste.

## Anticancer and Other Biological Activities

Synthetic **dihydrochalcones** have demonstrated a range of other important biological effects. Certain derivatives induce apoptosis in breast cancer cells through the simultaneous activation of intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.<sup>[20][21]</sup> This involves the activation of caspases-3, -8, and -9.<sup>[21]</sup> Furthermore, some **dihydrochalcones** can inhibit critical cell signaling pathways like the EGFR/MAPK pathway, which is often dysregulated in cancer.<sup>[20][21][22]</sup> Other reported activities include anti-inflammatory and antidiabetic effects.<sup>[2][4]</sup>





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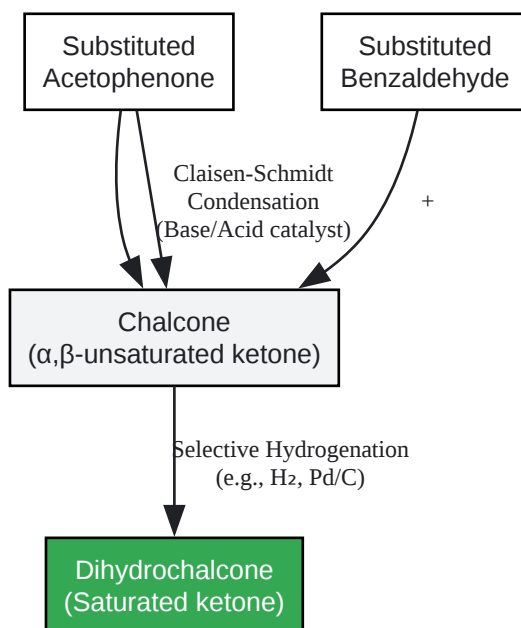
**Caption:** Dihydrochalcone-induced apoptosis pathways in cancer cells.

## Synthesis and Experimental Protocols

The synthesis of **dihydrochalcones** is typically a straightforward, two-step process starting from substituted acetophenones and benzaldehydes.

## General Synthesis Workflow

- Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted benzaldehyde under basic (e.g., KOH, NaOH) or acidic conditions.<sup>[23][24]</sup> This aldol condensation reaction forms the  $\alpha,\beta$ -unsaturated ketone core of the chalcone.
- Step 2: Selective Hydrogenation: The carbon-carbon double bond of the resulting chalcone is selectively reduced to yield the **dihydrochalcone**.<sup>[2]</sup> This is a critical step, as the carbonyl group must remain intact. Common methods include catalytic hydrogenation using catalysts such as Palladium (Pd/C), Ruthenium, or Rhodium.<sup>[2]</sup> Other methods, like ionic hydrogenation, have also been developed.<sup>[2]</sup>



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**Caption:** General two-step synthesis of **dihydrochalcones**.

## Key Experimental Protocols

- Chalcone Formation:
  - Dissolve equimolar amounts of the starting acetophenone and benzaldehyde in a suitable solvent (e.g., ethanol).

- Add a catalytic amount of a base (e.g., 40% aqueous KOH) dropwise while stirring, often at room temperature or with gentle cooling.
- Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
- Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude chalcone by recrystallization or column chromatography.[\[23\]](#)
- Hydrogenation to **Dihydrochalcone**:
  - Dissolve the purified chalcone in a solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of 10% Palladium on carbon (Pd/C).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
  - Monitor the reaction by TLC.
  - Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
  - Evaporate the solvent to yield the **dihydrochalcone**, which can be further purified if necessary.[\[2\]](#)
- Chromatography: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the primary method for assessing purity, quantification, and resolving isomers.[\[25\]](#)
- Spectroscopy:
  - NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded to confirm the chemical structure.[\[26\]](#)

- FTIR: Samples are analyzed as KBr pellets or using an ATR accessory to identify key functional groups.[12]
- UV-Vis: Samples are dissolved in a suitable solvent (e.g., ethanol, methanol) and the absorbance spectrum is recorded to determine the  $\lambda_{\text{max}}$ . [11]
- Prepare a stock solution of the **dihydrochalcone** in methanol or ethanol.
- Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•), a stable free radical.
- In a multi-well plate or cuvettes, mix various concentrations of the **dihydrochalcone** solution with the DPPH• solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at the  $\lambda_{\text{max}}$  of DPPH• (approx. 517 nm) using a spectrophotometer.
- The decrease in absorbance, indicating the scavenging of the DPPH• radical, is used to calculate the antioxidant activity, often expressed as an IC<sub>50</sub> value (the concentration required to scavenge 50% of the radicals).[4]

## Conclusion

Synthetic **dihydrochalcones** represent a versatile class of compounds with significant potential in various industrial and therapeutic applications. Their physical characteristics, particularly their limited aqueous solubility, present a key challenge for formulation, while their chemical properties form the basis for their potent biological activities. The structure-activity relationships for their antioxidant and sweetening properties are relatively well-understood, providing a rational basis for the design of new derivatives with enhanced efficacy. The straightforward synthetic pathways allow for the accessible production of these valuable molecules, ensuring their continued exploration in drug discovery and materials science.

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